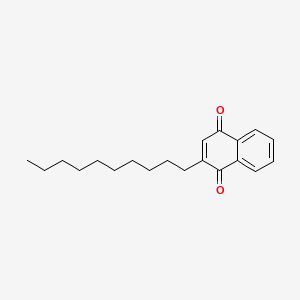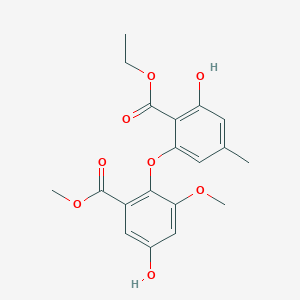
Direct Red 26 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Direct Red 26 free acid is a synthetic azo dye, known for its vibrant red color. It is widely used in various industries, particularly in textile dyeing, due to its ability to produce bright shades on cotton and other cellulosic materials. The compound is characterized by its complex sulfonic acid structure, which contributes to its solubility in water and affinity for a wide range of fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Red 26 free acid is typically synthesized through a diazotization reaction followed by coupling with an electron-rich nucleophile. The process begins with the diazotization of an aromatic primary amine, which is then coupled with a suitable coupling component under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is often subjected to purification steps, including filtration and recrystallization, to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Direct Red 26 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out in acidic or neutral media.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used. These reactions are typically performed under acidic or basic conditions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines, and are carried out in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidation products may include sulfonic acid derivatives and other oxidized aromatic compounds.
Reduction: Reduction typically yields aromatic amines, which can be further processed or used in various applications.
Substitution: Substitution reactions result in the formation of new azo compounds with different functional groups.
Scientific Research Applications
Direct Red 26 free acid has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products
Mechanism of Action
The mechanism of action of Direct Red 26 free acid involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s sulfonic acid groups facilitate binding to these targets, leading to changes in their structure and function. The azo bond in this compound can undergo reduction, resulting in the formation of aromatic amines that may exert biological effects through various pathways .
Comparison with Similar Compounds
Direct Red 26 free acid can be compared with other similar azo dyes, such as:
Direct Red 31: Another azo dye with similar applications but different chemical structure.
Direct Orange 26: Used in similar applications but produces an orange color.
Direct Blue 1: A blue azo dye with different spectral properties
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water, strong affinity for cellulosic fibers, and vibrant red color. These characteristics make it particularly suitable for applications in textile dyeing and biological staining .
Properties
CAS No. |
25188-35-6 |
|---|---|
Molecular Formula |
C38H28N6O13S3 |
Molecular Weight |
872.9 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(4-sulfonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C38H28N6O13S3/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
VJTOUMLYKLAGLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


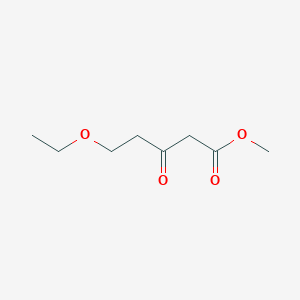
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

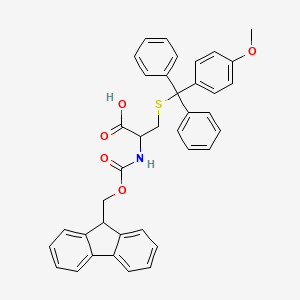
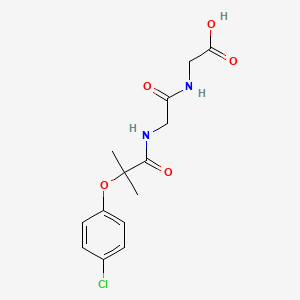
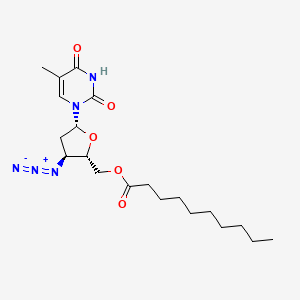

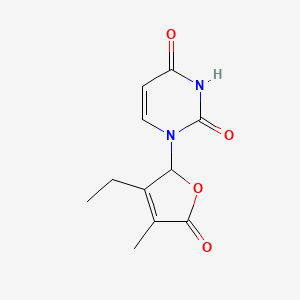

![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)
